Doripenem Hydrate

Beschreibung

Historical Context of Carbapenem (B1253116) Antibiotic Development

The development of carbapenem antibiotics represents a pivotal advancement in the fight against bacterial infections. The foundational discovery in this class was thienamycin (B194209), isolated in 1976 from Streptomyces cattleya . While thienamycin exhibited potent broad-spectrum antibacterial activity, its clinical application was hindered by its chemical instability in aqueous solutions, susceptibility to renal dehydropeptidase-I (DHP-I) degradation, and associated toxicities .

These limitations spurred extensive research into synthetic modifications, leading to the clinical introduction of imipenem (B608078) in 1985 . Imipenem, an N-formimidoyl derivative of thienamycin, required co-administration with cilastatin, an inhibitor of DHP-I, to prevent its rapid breakdown in the kidneys . Subsequent efforts led to the development of other carbapenems, such as panipenem, which is co-administered with betamipron (B834) . Carbapenems are widely recognized for their broad spectrum of activity against both Gram-negative and Gram-positive bacteria, often serving as crucial "last-resort" antibiotics for severe, drug-resistant infections .

Evolution and Significance of 1β-Methyl Carbapenems in Antimicrobial Chemotherapy

A significant breakthrough in carbapenem chemistry involved the incorporation of a methyl group at the 1β position of the carbapenem nucleus. This structural modification was instrumental in enhancing both the physicochemical stability and the biological stability against DHP-I, all without compromising the potent antimicrobial activity . This innovation effectively addressed the DHP-I susceptibility observed in earlier carbapenems like imipenem . Meropenem (B701), a notable example of a 1β-methyl carbapenem, is intrinsically stable to mammalian dehydropeptidases, thereby negating the need for a co-administered DHP-I inhibitor . This enhanced stability contributes to a more favorable pharmacokinetic profile, allowing for sustained therapeutic concentrations of the active compound within the body . The emergence of 1β-methyl carbapenems signifies a crucial evolutionary step within the carbapenem class, reinforcing their continued importance in modern antimicrobial chemotherapy .

Overview of Doripenem (B194130) Hydrate (B1144303) as a Broad-Spectrum β-Lactam Antibiotic

Doripenem hydrate is a synthetic β-lactam antibiotic classified within the carbapenem group, specifically as a 1β-methyl carbapenem . It is characterized by its ultra-broad spectrum of bactericidal activity, encompassing a wide range of aerobic and anaerobic Gram-positive and Gram-negative bacteria . This spectrum includes clinically significant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, and notably, Pseudomonas aeruginosa .

The mechanism of action for this compound, consistent with other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis . It achieves this by forming stable acyl-enzyme complexes with penicillin-binding proteins (PBPs), which are vital enzymes for peptidoglycan cross-linking in the bacterial cell wall, ultimately leading to bacterial cell lysis and death . Doripenem demonstrates a notable affinity for specific PBPs, including PBP2 and PBP4 in E. coli, PBP2 and PBP3 in P. aeruginosa, and PBP1 in S. aureus . A key advantage of doripenem is its inherent resistance to hydrolysis by a diverse array of β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs) . This stability against common resistance mechanisms contributes to its efficacy against many resistant strains . While sharing structural and mechanistic similarities with other carbapenems, doripenem has exhibited greater potency against Pseudomonas aeruginosa compared to some earlier compounds in the class . The chemical formula for this compound is C15H24N4O6S2 · H2O, with a molecular weight of 438.52 g/mol . It presents as a white to slightly yellowish, off-white crystalline powder that is sparingly soluble in water .

Table 1: Minimum Inhibitory Concentration (MIC) Values of Doripenem

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.03-0.06 | - |

| Streptococcus pneumoniae | 0.016-0.06 | - |

| Escherichia coli | <0.015-0.3 | 0.094 |

| Klebsiella pneumoniae | 0.03-0.06 | 0.64 |

| Pseudomonas aeruginosa | - | 32 |

| Acinetobacter baumannii | - | 32 |

Research Landscape and Gaps in this compound Studies

The ongoing research into this compound aims to further elucidate and optimize its clinical utility. Studies have explored its application in various complex infections, such as nosocomial pneumonia, ventilator-associated pneumonia, complicated intra-abdominal infections, and complicated urinary tract infections, often highlighting its use as monotherapy . Comparative analyses indicate that doripenem's activity against Gram-negative bacteria is comparable to meropenem, while its activity against Gram-positive bacteria aligns with that of imipenem or ertapenem (B1671056) . Specific research has also highlighted its slightly enhanced potency (1-2 fold) against Pseudomonas isolates when compared to imipenem or meropenem . The improved stability of doripenem in aqueous solutions, compared to earlier carbapenems, allows for extended infusion durations, which may offer therapeutic advantages in challenging infections .

Despite the efficacy of doripenem and other carbapenems, the escalating global crisis of antimicrobial resistance poses substantial challenges and identifies critical areas for further research . The increasing prevalence of carbapenem-resistant organisms, particularly carbapenemase-producing Enterobacteriaceae (CRE), represents a significant public health threat due to the severely limited treatment options . Documented resistance mechanisms include the loss of the outer membrane porin OprD, the activation of efflux pump systems, the production of carbapenemase enzymes, and alterations in penicillin-binding proteins .

The current research landscape underscores the imperative for continuous surveillance of bacterial susceptibility patterns, a deeper understanding of resistance mechanisms affecting doripenem, and the development of innovative strategies to counteract these challenges . While doripenem maintains resistance to many β-lactamases, it is susceptible to the action of carbapenemases . Future research initiatives are crucial to investigate potential combination therapies, identify novel antimicrobial targets, and develop new antimicrobial agents or strategies to preserve the effectiveness of existing critical antibiotics like this compound in the face of evolving bacterial resistance .

Structure

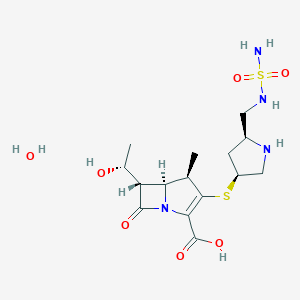

2D Structure

Eigenschaften

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBEBXBDGKBTJ-WGLOMNHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957788 | |

| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364622-82-2 | |

| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doripenem hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORIPENEM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Interference with Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Biosynthesis

Penicillin-binding proteins (PBPs) are bacterial enzymes vital for the synthesis and maintenance of the peptidoglycan layer, a key component of the bacterial cell wall. Doripenem (B194130), like other β-lactam antibiotics, acts by forming stable acyl-enzyme complexes with these PBPs, thereby inactivating them.

Doripenem exhibits a notable affinity for several essential PBPs, which varies depending on the bacterial species. In Escherichia coli, doripenem demonstrates high affinity for PBP2 and PBP4. For Pseudomonas aeruginosa, it shows marked affinity for PBP2 and PBP3. This high affinity for PBP2 and PBP3 in P. aeruginosa is considered a significant factor contributing to its robust activity against this often multi-drug resistant pathogen. In Staphylococcus aureus, doripenem has a strong affinity for PBP1. Carbapenems, in general, tend to have high affinity for PBPs 1a, 1b, 2, and 3.

The inhibition of specific PBPs leads to distinct morphological changes in bacteria. For instance, inhibition of PBP2 can cause rod-shaped bacteria to become spherical, while PBP3 inhibition may lead to filamentous forms.

Table 1: Doripenem's Affinity for Key Penicillin-Binding Proteins in Select Bacterial Species

| Bacterial Species | Key PBPs with High Affinity for Doripenem | Associated Morphological Changes upon Inhibition (General) |

| Escherichia coli | PBP2, PBP4 | Sphere formation (PBP2) |

| Pseudomonas aeruginosa | PBP2, PBP3 | Rod-shaped to spherical (PBP2), Filamentation (PBP3) |

| Staphylococcus aureus | PBP1 | Fast bacterial killing (PBP1a/1b) |

| General Carbapenem (B1253116) Affinity | PBP1a, PBP1b, PBP2, PBP3 | Spheroplasts (PBP1a/1b), Spherical (PBP2), Filamentous (PBP3) |

The bactericidal mechanism of doripenem, common to other β-lactam antibiotics, arises from its inhibition of bacterial cell wall biosynthesis. PBPs are transpeptidases responsible for catalyzing the final stages of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan chains. By binding to and inactivating these PBPs, doripenem prevents the formation of a robust and intact bacterial cell wall. The resulting compromised cell wall integrity leads to a weakening of the bacterial cell structure, making it susceptible to osmotic pressure forces. This ultimately results in bacterial cell lysis and death.

Specificity and Affinity for Key PBPs (e.g., PBP1, PBP2, PBP3, PBP4)

Stability Against Bacterial β-Lactamases

A significant attribute of doripenem is its remarkable stability against hydrolysis by a wide array of bacterial β-lactamases, enzymes that typically confer resistance to many β-lactam antibiotics. This stability contributes to its broad-spectrum activity and efficacy against resistant bacterial strains.

Doripenem demonstrates high resistance to hydrolysis by most β-lactamases produced by both Gram-negative and Gram-positive microorganisms, including common penicillinases and cephalosporinases. This inherent stability is attributed in part to its trans-alpha-1-hydroxyethyl group at position 6 of its chemical structure.

A critical aspect of doripenem's clinical utility is its effectiveness against bacteria producing Extended-Spectrum β-Lactamases (ESBLs). These enzymes typically hydrolyze and inactivate many penicillins and cephalosporins, leading to significant therapeutic challenges. However, doripenem is highly stable to hydrolysis by ESBLs. Research findings indicate that doripenem maintains low Minimum Inhibitory Concentration (MIC) values for ESBL-producing Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Citrobacter spp., Enterobacter spp., Serratia marcescens, Morganella morganii), often comparable to or even superior to other carbapenems like meropenem (B701), and significantly more potent than imipenem (B608078) or ertapenem (B1671056) against these resistant strains. Studies have shown that ESBL production does not significantly impact the time above MIC (T>MIC) needed for in vivo efficacy of doripenem.

Doripenem also exhibits strong stability against AmpC type β-lactamases. These inducible or derepressed chromosomal β-lactamases are found in various Gram-negative bacteria and can confer resistance to a wide range of β-lactams. Doripenem demonstrates high affinity for AmpC enzymes, but their hydrolysis of doripenem is notably inefficient. This characteristic means that doripenem remains active against isolates that express overproduced or stably derepressed AmpC β-lactamases, a crucial advantage in treating infections caused by such organisms.

Compound Names and PubChem CIDs

Susceptibility to Carbapenem-Hydrolyzing Enzymes (Carbapenemases, Metallo-β-Lactamases)

Doripenem hydrate (B1144303) exhibits resistance to most β-lactamases produced by Gram-negative and Gram-positive microorganisms, including penicillinases, cephalosporinases, extended-spectrum β-lactamases (ESBLs), and AmpC β-lactamases . However, its susceptibility is significantly impacted by the presence of carbapenemases and metallo-β-lactamases . Resistance mechanisms can also involve the loss of porin OprD, the expression of efflux systems, and alterations in certain PBPs .

Carbapenemases (Serine Carbapenemases - Class A and D)

Serine carbapenemases, belonging to Ambler molecular classes A and D, hydrolyze carbapenems via a serine residue in their active site . Doripenem's stability against these enzymes varies.

Class A Carbapenemases: Studies have shown that doripenem is hydrolyzed by class A carbapenemases, such as KPC-2 and SME-3, but typically at slower rates compared to imipenem . For instance, doripenem hydrolysis by KPC-2 and SME-3 is generally 2- to 150-fold slower than imipenem hydrolysis . While the hydrolytic efficiencies (kcat/Km) for all three carbapenems (doripenem, imipenem, meropenem) are similar for KPC-2, doripenem and meropenem exhibit hydrolytic efficiencies with SME-3 that are 10% to 20% of the rates observed with imipenem .

Class D Carbapenemases (OXA-type): Class D β-lactamases, or oxacillinases (OXAs), also contribute to carbapenem resistance . Some OXA carbapenemases, such as OXA-48, are known to hydrolyze carbapenems . While some data suggest weak or no hydrolysis of doripenem by OXA-48 , their kinetic profiles against carbapenems can vary, with efficient imipenem hydrolysis observed for carbapenemase-producing OXA enzymes .

The following table presents comparative kinetic parameters for the hydrolysis of doripenem, imipenem, and meropenem by selected serine carbapenemases:

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |

| KPC-2 | Doripenem | 0.55 | 7.7 | 0.071 |

| Imipenem | 4.9 | 8.1 | 0.60 | |

| Meropenem | 0.98 | 3.6 | 0.27 | |

| SME-3 | Doripenem | 3.6 | 8.3 | 0.43 |

| Imipenem | 360 | 48 | 7.5 | |

| Meropenem | 3.2 | 11 | 0.29 |

Note: As an AI, this table is presented statically. In an interactive environment, these data could be sorted or filtered.

Metallo-β-Lactamases (MBLs - Class B)

Metallo-β-lactamases (MBLs), categorized as Ambler class B, utilize zinc cofactors to hydrolyze β-lactam antibiotics, including carbapenems . Doripenem, like other carbapenems, is susceptible to hydrolysis by MBLs . This is a significant resistance mechanism for doripenem . Notable MBLs include IMP-1, VIM-2, and NDM-1 . SPM-1, another MBL, has been observed to hydrolyze meropenem and doripenem fourfold faster than imipenem .

The following table provides kinetic parameters for the hydrolysis of doripenem, imipenem, and meropenem by selected metallo-β-lactamases:

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |

| IMP-1 | Doripenem | 0.0039 | 1.0 | 0.0039 |

| Imipenem | 0.0076 | 0.050 | 0.15 | |

| Meropenem | 0.0016 | 0.038 | 0.042 | |

| VIM-2 | Doripenem | 0.019 | 0.56 | 0.034 |

| Imipenem | 0.021 | 0.12 | 0.18 | |

| Meropenem | 0.0074 | 0.074 | 0.10 | |

| SPM-1 | Doripenem | 0.045 | 0.40 | 0.11 |

| Imipenem | 0.0097 | 0.25 | 0.039 | |

| Meropenem | 0.044 | 0.38 | 0.12 |

Antimicrobial Activity Spectrum and Potency Research

In Vitro Bactericidal Activity Against Aerobic and Anaerobic Microorganisms

Doripenem's in vitro activity extends across a diverse array of Gram-positive, Gram-negative, and anaerobic pathogens, including multidrug-resistant strains such as extended-spectrum β-lactamase (ESBL) and Amp-C β-lactamase-producing Gram-negative organisms .

Doripenem (B194130) hydrate (B1144303) demonstrates potent activity against several Gram-positive bacterial pathogens. It is highly active against oxacillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci, with MIC90 values typically ≤ 0.06 µg/mL . Some research indicates doripenem hydrate is 2-4 times more active than other tested carbapenems against S. aureus . However, it is largely inactive against most isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . Despite this, one study indicated that doripenem exhibited a high sensitivity level for vancomycin-resistant Staphylococcus aureus (VRSA) isolates, with an MIC90 of 0.5 mg/mL .

Against Streptococcus pneumoniae, doripenem is highly active, with MIC90 values around 0.5 µg/mL, and is reported to be two-fold more active than ceftriaxone (B1232239) or cefepime (B1668827) . Its activity against beta-hemolytic streptococci is also noteworthy, with MIC90s ≤ 0.06 µg/mL, similar to penicillin, and against viridans group streptococci, with an MIC90 of 0.25 µg/mL . For Enterococcus faecalis, doripenem shows modest activity, with an MIC50 of 4 µg/mL . It is generally less active against E. faecalis compared to other Gram-positive organisms but has shown to be more active than other tested agents, with the exception of imipenem (B608078) .

| Gram-Positive Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Isolates Tested (N) | Reference |

| Staphylococcus aureus (MSSA) | - | ≤0.06 | 22,389 (2003-2007) | |

| Staphylococcus aureus (VRSA) | 60 | 0.5 | 180 | |

| Streptococcus pneumoniae | - | 0.5 | 10,260 | |

| Beta-hemolytic streptococci | - | ≤0.06 | 4,598 | |

| Viridans group streptococci | - | 0.25 | 1,887 | |

| Enterococcus faecalis | 4 | - | 8,714 |

Doripenem exhibits potent activity against challenging Gram-negative pathogens. Notably, it shows potent activity against Pseudomonas aeruginosa, with reported MIC90 values ranging from 2 µg/mL to 8 µg/mL, often being 2 to 4 times lower than the corresponding MIC90 values of meropenem (B701) and imipenem . Some studies highlight doripenem as the most active carbapenem (B1253116) against P. aeruginosa . However, increased doripenem MICs, mainly in P. aeruginosa, have been observed during treatment, similar to imipenem .

For Acinetobacter species, doripenem and imipenem were reported as the most active agents, with MIC50/90s of 0.5/4 µg/mL . Against imipenem-susceptible Acinetobacter spp., doripenem demonstrated an MIC90 of 2 µg/mL .

| Gram-Negative Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Isolates Tested (N) | Reference |

| Pseudomonas aeruginosa | 0.5 | 8 | 829 | |

| Pseudomonas aeruginosa | - | 4 | - | |

| Pseudomonas aeruginosa | - | 2 | - | |

| Escherichia coli | - | 0.06 | 121 (ESBL-producing) | |

| Klebsiella pneumoniae | - | 0.12 | 155 (ESBL-producing) | |

| Enterobacteriaceae (wild-type) | - | 0.03-0.5 | >6200 | |

| Acinetobacter species | 0.5 | 4 | 155 |

Doripenem possesses a broad spectrum of activity against nearly all species of anaerobic bacteria, including the Bacteroides fragilis group, with most demonstrating MIC90 results at ≤ 1 µg/mL . Representative MIC values for Bacteroides fragilis range from 0.125 µg/mL to 8 µg/mL . Against B. fragilis, doripenem demonstrated activity comparable to imipenem, meropenem, and piperacillin-tazobactam, and was found to be more active than ertapenem (B1671056) . MIC50 and MIC90 values for Bacteroides fragilis from diabetic foot infections were reported as 0.25 µg/mL and 1 µg/mL, respectively . Doripenem also has a narrow range of inhibitory concentrations (1-4 µg/mL) against Clostridium difficile strains .

| Anaerobic Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Isolates Tested (N) | Reference |

| Bacteroides fragilis | 0.25 | 1 | 404 (group) | |

| Anaerobic species | - | ≤1 | - |

Gram-Negative Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Enterobacteriaceae, Acinetobacter species)

Comparative In Vitro Activity with Other Carbapenems (Meropenem, Imipenem, Ertapenem) and Other Antibacterial Agents

Doripenem's antimicrobial activity often compares favorably with other carbapenems, merging the strengths of meropenem against Gram-negative pathogens and imipenem against Gram-positive pathogens .

Against Gram-negative bacteria, doripenem demonstrates similar activity to meropenem . It is often more potent against Pseudomonas aeruginosa than meropenem and imipenem, with MIC90 values for P. aeruginosa that are 2 to 4 times lower . For Enterobacteriaceae, doripenem exhibits comparable activity to meropenem and superior activity to imipenem . It is notably four- to 32-fold more active than imipenem against wild-type Enterobacteriaceae isolates .

When compared to imipenem, doripenem generally shows similar activity against Gram-positive bacteria . Its activity against Streptococcus pneumoniae is similar to that of imipenem . Doripenem is also more potent than imipenem against most Enterobacteriaceae species, with the exception of Proteus spp. .

Compared to ertapenem, doripenem typically shows greater potency, particularly against Pseudomonas aeruginosa . Against the Bacteroides fragilis group, doripenem is more active than ertapenem .

In comparisons with other antibacterial agents, doripenem was found to be two-fold more active than either ceftriaxone or cefepime against Streptococcus pneumoniae . Its activity against beta-hemolytic streptococci was similar to that of penicillin . Furthermore, against the B. fragilis group, doripenem demonstrated superior activity compared to ampicillin-sulbactam, cefoxitin, clindamycin, and moxifloxacin (B1663623) .

| Pathogen Group | Carbapenem | MIC90 (µg/mL) | Comments | Reference |

| S. aureus (MSSA) | Doripenem | ≤0.06 | Most potent | |

| Imipenem | 0.03 | |||

| Meropenem | 0.12 | |||

| P. aeruginosa | Doripenem | 4 (or 2) | Often 2-4 fold lower MIC90 than meropenem/imipenem; frequently most active carbapenem against P. aeruginosa. | |

| Meropenem | 8 | |||

| Imipenem | 8 | |||

| Enterobacteriaceae (wild-type) | Doripenem | 0.03-0.5 | 4- to 32-fold more active than imipenem; comparable to meropenem. | |

| Imipenem | 2 | |||

| Enterobacteriaceae (ESBL) | Doripenem | 0.06-0.12 | Activity not notably altered; comparable to meropenem. | |

| Bacteroides fragilis group | Doripenem | 1 | As active as imipenem/meropenem; more active than ertapenem, ampicillin-sulbactam, cefoxitin, clindamycin, moxifloxacin. |

Time-Dependent Bactericidal Activity and Post-Antibiotic Effect Studies

Doripenem exhibits time-dependent bactericidal activity, which is a characteristic shared with other β-lactam antibiotics . This means its effectiveness is primarily linked to the duration that its concentration in the bloodstream remains above the minimum inhibitory concentration (T>MIC) for the infecting pathogen . Studies have demonstrated that doripenem also produces a moderate and short post-antibiotic effect (PAE) both in vitro and in various animal models . The PAE refers to the persistent suppression of bacterial growth after the antibiotic concentration has fallen below the MIC .

Mechanisms of Antimicrobial Resistance and Overcoming Strategies

Characterization of Resistance Mechanisms to Doripenem (B194130) Hydrate (B1144303)

Bacterial resistance to doripenem hydrate is a multifaceted phenomenon involving several distinct mechanisms. These can occur individually or in combination, leading to varying levels of reduced susceptibility or outright resistance. The primary mechanisms include the action of efflux pumps, alterations in outer membrane permeability due to porin loss, the production of carbapenem-hydrolyzing enzymes, and modifications of penicillin-binding proteins (PBPs).

Role of Efflux Systems in Doripenem Resistance

Bacterial efflux pumps are active transport systems that expel antimicrobial agents from the cell, thereby reducing their intracellular concentration below therapeutic levels. Overexpression of these pumps is a significant mechanism contributing to resistance to various antibiotics, including doripenem. Studies have shown that efflux pumps can contribute to increased minimum inhibitory concentrations (MICs) for doripenem. For instance, in Klebsiella pneumoniae, efflux pumps were found to contribute to increased MICs for ertapenem (B1671056), doripenem, and tigecycline. Inhibition of efflux activity has been shown to reduce MICs and restore susceptibility to doripenem in some isolates. In Pseudomonas aeruginosa, the MexA-MexB-OprM efflux system is known to be a substrate for meropenem (B701), penicillins, cephalosporins, and fluoroquinolones, and its increased expression can lead to elevated MICs and resistance. While imipenem (B608078) primarily selects for mutants with resistance due to OprD loss, resistance to doripenem and meropenem can involve both efflux and OprD loss.

Impact of Porin OprD Loss on Doripenem Permeability

In Gram-negative bacteria, carbapenems typically cross the outer membrane through outer membrane porins. OprD is a substrate-specific outer membrane porin in Pseudomonas aeruginosa that facilitates the uptake of carbapenems, particularly imipenem. Loss or reduction in the expression of the OprD porin is a well-established mechanism of carbapenem (B1253116) resistance in P. aeruginosa. While OprD loss significantly impacts imipenem susceptibility, it also affects the activity of other carbapenems, including doripenem and meropenem, although the MICs for doripenem and meropenem may sometimes remain within the susceptible range, suggesting that these antibiotics may also utilize other entry pathways or are less affected by OprD loss alone compared to imipenem. Resistance mediated by OprD loss often requires the continued expression of chromosomal AmpC β-lactamase.

Production of Carbapenem-Hydrolyzing Enzymes (Carbapenemases, Metallo-β-Lactamases)

The production of enzymes capable of hydrolyzing the β-lactam ring of carbapenems is a major mechanism of high-level resistance. These enzymes, broadly classified as carbapenemases, include serine carbapenemases (Ambler class A and D) and metallo-β-lactamases (MBLs, Ambler class B). Doripenem is generally stable against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases. However, it is susceptible to hydrolysis by MBLs and certain serine carbapenemases like KPC and OXA-type enzymes. MBLs, such as IMP and VIM types, are particularly concerning as they can hydrolyze most β-lactams and are not inhibited by commonly used β-lactamase inhibitors. The presence of MBLs or class A or D carbapenemases confers resistance to doripenem and other carbapenems.

Alteration of Penicillin-Binding Proteins

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics, including doripenem. These enzymes are involved in bacterial cell wall synthesis. Doripenem binds to essential PBPs, disrupting cell wall formation and leading to bacterial cell death. Doripenem has shown high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and PBP2 in Escherichia coli. Alterations in the structure or expression of PBPs can lead to reduced affinity for β-lactam antibiotics, contributing to resistance. While alterations in PBPs are a significant mechanism of resistance in some bacteria, particularly Gram-positive organisms like Streptococcus pneumoniae, they alone rarely confer high-level resistance to carbapenems. However, reduced affinity, particularly to PBP2x and PBP2b, has been observed in penicillin-resistant Streptococcus pneumoniae isolates, which could potentially impact doripenem activity.

Molecular Epidemiology of Doripenem Resistance

The molecular epidemiology of doripenem resistance involves tracking the prevalence and spread of resistance mechanisms and resistant bacterial clones. Studies have investigated the genetic basis of resistance in various problematic pathogens. For example, in carbapenem-nonsusceptible Escherichia coli isolates in Taiwan, the predominant resistance mechanism was found to be the production of CMY-2 β-lactamase in combination with the loss of outer membrane proteins OmpF and OmpC. The most prevalent sequence type among these isolates was ST131. In Pseudomonas aeruginosa, while MBL producers are increasing, mutation-driven resistance mechanisms, such as OprD inactivation and efflux pump hyperproduction, are still frequently observed. Molecular typing techniques like pulsed-field gel electrophoresis (PFGE) have revealed considerable clonal diversity among carbapenem-resistant P. aeruginosa isolates, although clonal spread can play a role in the dissemination of resistance. The genes encoding carbapenemases, particularly MBL determinants, are often located on mobile genetic elements like plasmids, facilitating their horizontal transfer between different bacterial species.

Strategies to Counter Doripenem Resistance

Addressing doripenem resistance requires a multifaceted approach encompassing infection prevention and control, optimized antibiotic use, and the development of new therapeutic strategies. Strategies to counter resistance include:

Infection Prevention and Control: Implementing rigorous infection control measures in healthcare settings is crucial to prevent the spread of resistant organisms. This includes hand hygiene, isolation of infected patients, and environmental cleaning.

Antimicrobial Stewardship: Promoting the judicious use of antibiotics, including doripenem, is essential to minimize the selection pressure that drives resistance. This involves using the right drug at the right dose for the appropriate duration.

Combination Therapy: In some cases, using doripenem in combination with other antimicrobial agents or with β-lactamase inhibitors may help overcome certain resistance mechanisms. For instance, combining β-lactams with β-lactamase inhibitors is a strategy to overcome resistance mediated by β-lactamase production.

Development of New Agents: Research and development of new antibiotics with novel mechanisms of action or agents that can overcome existing resistance mechanisms, such as efflux pump inhibitors or new β-lactamase inhibitors, are crucial.

Surveillance and Monitoring: Continuous surveillance of antimicrobial resistance patterns and the molecular epidemiology of resistant strains is necessary to track the spread of resistance and inform treatment guidelines.

Alternative Therapies: Exploring alternative therapeutic strategies, such as phage therapy, vaccination, and the use of antimicrobial peptides, is also an important aspect of combating antibiotic resistance.

These strategies, implemented in a coordinated manner, are vital for preserving the efficacy of doripenem and other essential antibiotics in the face of rising antimicrobial resistance.

Combinatorial Antimicrobial Approaches

Combinations of doripenem with other antibiotics have been investigated to enhance activity and potentially prevent the emergence of resistance. Studies have explored combinations with agents such as amikacin, levofloxacin (B1675101), daptomycin, linezolid (B1675486), and vancomycin.

Research indicates that combining doripenem with an aminoglycoside, such as gentamicin, might reduce the potential selection of highly carbapenem-resistant strains of Pseudomonas aeruginosa.

A study evaluating combinations of linezolid with various antibiotics against linezolid- and methicillin-resistant Staphylococcus aureus and S. epidermidis strains found synergistic effects for the combination of linezolid and doripenem against S. epidermidis isolates.

While specific data tables detailing the outcomes of all listed combinations with this compound were not extensively found in the search results, the principle behind these combinations is to achieve synergistic killing effects, broaden the spectrum of activity, or suppress the development of resistance to either agent.

Novel Compounds Targeting Resistance Mechanisms

The development of novel compounds that specifically target bacterial resistance mechanisms is a key strategy to restore or enhance the activity of existing antibiotics like doripenem. This includes inhibitors of carbapenemases, modulators of efflux pumps, or agents that interfere with porin function.

While the search results did not provide specific examples of novel compounds directly combined with this compound to overcome resistance in the context of the provided outline, the broader field of antimicrobial research is actively pursuing such agents. For instance, studies are investigating novel beta-lactamase inhibitors like relebactam (B560040) in combination with carbapenems (such as imipenem/relebactam and doripenem/relebactam) to counter resistance mediated by certain beta-lactamases, including KPC-producing Klebsiella pneumoniae. These combinations aim to protect the carbapenem from hydrolysis by these enzymes.

Research into novel antibacterial compounds is also exploring agents with new targets related to the bacterial cell envelope, which could potentially be used in combination with existing antibiotics or represent entirely new therapeutic avenues against resistant strains.

Preclinical Pharmacology and Toxicology Research

Pharmacokinetic Investigations in Preclinical Models

The pharmacokinetics of doripenem (B194130) have been extensively studied in several animal species used in toxicology evaluations, including mice, rats, rabbits, dogs, and monkeys. These studies aimed to characterize the absorption, distribution, metabolism, and elimination of the compound. The pharmacokinetics of doripenem in these species are generally comparable to those of other carbapenems like imipenem (B608078) and meropenem (B701).

Absorption and Distribution Studies

Doripenem is administered intravenously, and preclinical studies have investigated its distribution into various tissues and fluids. Following intravenous administration, doripenem distributes into numerous body tissues and fluids, including potential sites of infection.

Tissue distribution studies in mice indicated the highest levels of doripenem in plasma, kidney, liver, and lung. In rats, the highest levels were detected in plasma, blood, trachea, skin, and lung. At 2 hours post-dose in rats, values had declined to below 1 µg/g in most tissues, with the exception of liver, cecum, kidney, and bone. In pigmented rats, initially high levels were reported in kidney, lung, liver, blood, and skin, with values decreasing to less than 0.141 µg/g in all tissues except kidney and liver by 24 hours post-dose.

Doripenem exhibits low plasma protein binding across various species, ranging from 6% to 8% in monkeys and humans, and 25% to 35% in mice and rats. Protein binding was approximately 12% in rabbits. The low protein binding suggests that a larger fraction of the drug is available as free drug to exert its pharmacological effect and distribute into tissues.

Studies in pregnant rats indicated that exposure in pregnant animals was higher than in non-pregnant rats or males. Levels in fetuses were generally low, with the highest concentrations observed in fetal blood and kidney. The amount of doripenem in the entire fetus was approximately 1/77th of that in the maternal plasma.

Metabolism and Metabolite Characterization (e.g., Dicarboxylic Acid Metabolite)

Metabolism of doripenem primarily occurs via hydrolysis of the β-lactam ring, mediated by dehydropeptidase-I (DHP-I), resulting in the formation of a microbiologically inactive ring-opened metabolite known as the dicarboxylic acid metabolite (doripenem-M1). This metabolic pathway is similar to that of other carbapenems. The activity of DHP-I varies across species and tissues; it was found to be highest in rat lung and monkey kidney, while liver generally showed lower activity. Hydrolysis of doripenem was comparable to imipenem in monkey kidney but less extensive than for imipenem and meropenem in kidney tissue from other species. These findings supported the administration of doripenem without a DHP-I inhibitor.

Exposure to the dicarboxylic acid metabolite was highest in rats. In the urine of rats, the dicarboxylic acid metabolite accounted for approximately 50% of the total dose excreted in some studies, and 10% in others. In dogs, this metabolite accounted for approximately 15% of the dose excreted in urine. In monkeys, small amounts of the metabolite were found in plasma, and cumulative excretion in urine amounted to 24% of the dose up to a 2-hour collection time. The dicarboxylic acid metabolite has been identified as microbiologically inactive.

Further biotransformation products of the dicarboxylic acid metabolite, including glycine (B1666218) and taurine (B1682933) conjugates and an oxidized metabolite, have been identified, but these generally represent less than 3% of the dose. Doripenem does not appear to be a substrate for hepatic CYP450 enzymes.

Elimination Pathways (Renal Clearance, Glomerular Filtration, Tubular Secretion)

Doripenem is primarily eliminated unchanged by the kidneys in all species studied. Urinary excretion is the major route of elimination, with a high percentage of the administered dose recovered in urine. In rats, 93-94% of the dose was excreted in urine within 96 hours. In dogs and monkeys given single intravenous doses, 90-96% of the dose was found in urine within 24 hours. Fecal excretion generally accounted for a small percentage of the dose, typically less than 1% in humans and ranging from 0.1% to 10% in rats depending on gender.

Renal elimination of doripenem involves both glomerular filtration and active tubular secretion. Studies in rabbits showed that both tubular secretion and glomerular filtration were involved in renal excretion, while in dogs, elimination was primarily by glomerular filtration. The mean renal clearance of doripenem in humans (10.3 L/hr or 170 mL/min) exceeds the glomerular filtration rate (7.5 L/hr or 125 mL/min), indicating the contribution of active tubular secretion. An interaction study with probenecid, a known inhibitor of organic anion transport, indicated that tubular secretion is involved in doripenem elimination, and also suggested the involvement of re-absorption.

Radiolabelled doripenem was also shown to be excreted into the milk of lactating rats.

Preclinical pharmacokinetic studies in various animal species demonstrated a relatively short elimination half-life for doripenem. Single intravenous doses resulted in plasma elimination half-lives ranging from 0.1-0.3 hours in mice, 0.1 hours in rats, 0.2-1.0 hours in rabbits, and 0.7-1.2 hours in monkeys. The corresponding human value is approximately 1 hour.

The pharmacokinetics of doripenem were found to be dose-proportional over tested dose ranges in animal studies. No accumulation was observed after repeated doses in preclinical species.

Below is a summary of pharmacokinetic parameters observed in preclinical species:

| Species | Plasma Protein Binding (%) | Elimination Half-life (hours) (Single IV Dose) | Primary Elimination Route |

| Mouse | 25 | 0.1 - 0.3 | Urine |

| Rat | 35 | 0.1 | Urine |

| Rabbit | 12 | 0.2 - 1.0 | Urine (Glomerular Filtration and Tubular Secretion) |

| Dog | 6 - 10 | 0.6 - 0.64 (35.9 to 38.1 minutes) | Urine (Primarily Glomerular Filtration) |

| Monkey | 6 - 8 | 0.7 - 1.2 | Urine |

| Human (for comparison) | ~8.1 | ~1 | Urine (Glomerular Filtration and Active Tubular Secretion) |

Note: Half-life values for dog calculated from minutes provided in source .

Pharmacokinetic Modeling and Simulation in Animal Species

Pharmacokinetic modeling and simulation have been utilized in animal species to characterize doripenem's behavior and support dose regimen decisions for preclinical and clinical development. These models help in understanding the concentration-time profiles in different species and extrapolating findings. Physiologically based pharmacokinetic (PBPK) modeling is an alternative computational approach that simulates anatomical structure and organ/tissue compartments to predict pharmacokinetics and can be used for interspecies extrapolation, potentially reducing the reliance on extensive animal studies. While the search results mention PK modeling in the context of supporting clinical development and dose optimization using human data and Monte Carlo simulations, they also indicate that animal PK/PD modeling work was conducted to support late-phase clinical trials. Animal models provide an invaluable tool for preclinical antimicrobial development, although they have limitations and ethical considerations. Dynamic in vitro PK/PD infection models can simulate human-like concentration-time profiles for better translatability.

Pharmacodynamic Modeling and PK/PD Correlation Studies

Similar to other beta-lactam antimicrobial agents, the time that unbound plasma concentration of doripenem remains above the minimum inhibitory concentration (T>MIC) of the infecting organism has been identified as the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy in animal models of infection. Animal models, such as the neutropenic thigh infection model, have been used to establish the relationship between doripenem exposure and microbiological outcome. For carbapenems in general, a T>MIC of 20% has been associated with a bacteriostatic effect, while a T>MIC of 40% is linked to the maximum bactericidal effect. The PK/PD target for carbapenems is generally shorter than for penicillins and cephalosporins.

Animal model studies have demonstrated that T>MIC is the key pharmacodynamic index for doripenem. A conservative target of 35% T>MIC in animal models was used to predict efficacy against organisms with a specific MIC. PK/PD modeling and Monte Carlo simulations utilizing animal and human data have been employed to support dose regimen optimization and predict the probability of achieving the target T>MIC against pathogens with various MICs. These analyses guide the selection of dosing strategies to maximize the probability of a positive clinical response.

Safety Pharmacology Studies in Animal Models (e.g., Central Nervous System, Cardiovascular Effects)

Safety pharmacology studies in animal models have investigated the potential effects of doripenem on key physiological systems, including the central nervous system (CNS) and cardiovascular system.

Studies in mice, rats, and dogs indicated a low potential for doripenem to induce seizures, seizure-like brain activities, or enhance seizures induced by external stimuli. Single intravenous doses in mice and rats had no effect on parameters reflecting CNS function. In contrast, intracerebroventricular administration of imipenem or imipenem/cilastatin caused seizures and enhanced pentylenetetrazol-induced seizures in mice. Even direct intracisternal injection of doripenem in some studies did not result in seizures, which was noted as striking when compared to other carbapenems tested alongside doripenem. Doripenem at high intravenous doses (100 to 1000 mg/kg) in rats had no effect on the anticonvulsive effects of valproic acid in models of induced seizures.

In conscious dogs, no significant effects of doripenem on cardiovascular or respiratory parameters were reported in in vivo studies. However, toxicology studies in dogs (1 and 3-month studies) showed significant changes in the QT interval. The doses used in these toxicology studies (500 and 250 mg/kg) were higher than the maximum dose (100 mg/kg) used in the single-dose safety pharmacology study in dogs. In vitro studies evaluating cardiac effects included assessments using hERG channels and dog Purkinje fibers. No effects on respiration were noted with doripenem in some studies. Gastrointestinal effects were not specifically investigated in some safety pharmacology studies.

Reproductive and Developmental Toxicity Assessments

Reproductive and developmental toxicity studies with doripenem have been conducted in both rats and rabbits. These studies aimed to evaluate the potential effects of doripenem on fertility, embryonic development, fetal development, and postnatal development.

Studies in rats and rabbits indicated that doripenem was not teratogenic and did not cause effects on ossification, developmental delays, or reduced fetal weight. In a rat study, the No Observed Adverse Effect Level (NOAEL) for general toxicity in dams was considered to be 300 mg/kg. This dose was also judged representative for reproductive toxicity, inferred from a case of abnormal parturition in one animal in the high-dose group. The NOAEL for developmental toxicity and the maintenance of pregnancy and nursing performance was identified as 1000 mg/kg in rats. At this dose, a possible effect on parturition was noted, potentially due to secondary effects.

Summary of Significant Reproductive Toxicity Studies:

| Species | Segment | Doses Tested (mg/kg/day) | NOAEL (mg/kg/day) | AUC (µg.h/mL) at NOAEL/Relevant Dose |

| Rat | Segment I (Fertility and Early Embryonic Development) | 0, 100, 300, 1000 | 1000 | Not specified for 1000 mg/kg/day NOAEL in this source. |

| Rat | Segment II (Embryo-Fetal Development) | 0, 100, 300, 1000 | 1000 | 263 (at 300 mg/kg/day) |

| Rabbit | Segment II (Embryo-Fetal Development) | 0, 12.5, 25, 50 | 50 | 92.1 (at 50 mg/kg/day) |

| Rat | Segment II/III (Pre- and Postnatal Development) | 100, 300, 600, 1000 | 1000 | Not specified for 1000 mg/kg/day NOAEL in this source. |

Genotoxicity and Mutagenicity Evaluations

Doripenem has been evaluated for its potential genotoxic and mutagenic effects using a battery of standard in vitro and in vivo tests. These studies are designed to identify agents that can induce damage to genetic material.

Standard in vitro tests for genotoxic activity, as well as an in vivo mouse micronucleus test, were reported as negative. Specifically, mutagenicity was investigated in bacterial systems (Ames test) at concentrations up to 5 µ g/plate and in mammalian cells (Chinese Hamster Ovary cells) at concentrations up to 5000 µg/mL; both systems were negative. Doripenem was also negative for clastogenicity in the Chinese Hamster Lung cell assay. The in vivo mouse micronucleus assay at a dose of 2000 mg/kg was also negative.

A study investigating the genotoxic effects of doripenem using cytogenetic and molecular methods in human peripheral lymphocytes treated with concentrations of 100 µg/ml, 200 µg/ml, and 400 µg/ml for 24 and 48 hours found that doripenem did not induce chromosome aberrations or micronucleus frequencies at any tested concentration or time point. This study concluded that doripenem did not show any cytotoxic effect under these conditions. However, the study noted that doripenem increased the number of polymorphic bands and decreased the ratio of genomic template stability, particularly at the 48-hour treatment period, but concluded that doripenem failed to show any genotoxic risk at therapeutic doses.

Summary of Genotoxicity and Mutagenicity Studies:

| Test System | Endpoint Evaluated | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | Gene mutation | Negative | |

| In vitro Mammalian Cell Assay (Chinese Hamster Ovary cells) | Gene mutation | Negative | |

| In vitro Chromosomal Aberration Assay (Chinese Hamster Lung cells) | Chromosomal damage | Negative | |

| In vivo Mouse Micronucleus Assay | Chromosomal damage | Negative | |

| Human Peripheral Lymphocytes (in vitro) | Chromosome aberrations | Negative | |

| Human Peripheral Lymphocytes (in vitro) | Micronucleus formation | Negative | |

| Human Peripheral Lymphocytes (in vitro) | Genomic template stability | Decreased (at 48h) |

Carcinogenicity Studies (if applicable/required)

Carcinogenicity studies are typically long-term studies designed to assess the potential of a substance to induce cancer. For doripenem, carcinogenicity studies have not been conducted. This is generally considered not required based on the results obtained from mutagenicity studies and the intended short-term, intermittent clinical use of the drug. Regulatory assessments have indicated that no carcinogenicity studies were required.

Doripenem hydrate (B1144303) is a carbapenem (B1253116) antibiotic utilized in the treatment of various serious bacterial infections. Clinical efficacy and outcomes research, primarily based on data from clinical trials and meta-analyses, have provided insights into its effectiveness in specific indications.

Clinical Efficacy and Outcome Research Based on Clinical Trials Data

Efficacy in Complicated Intra-abdominal Infections (cIAI) Clinical trials have investigated the efficacy of doripenem (B194130) in treating complicated intra-abdominal infections. Doripenem has demonstrated non-inferiority compared to meropenem (B701) in terms of clinical efficacy in cIAI.europa.eudovepress.comA meta-analysis including studies on cIAI found that doripenem was associated with similar clinical success rates compared to other empirical antimicrobial agents, with an odds ratio (OR) of 1.00 (95% confidence interval [CI], 0.57–1.72).researchgate.netmdpi.comnih.govAnother meta-analysis reported an OR of 1.26 (95% CI 0.93–1.69, p = 0.13) for clinical treatment success in the clinical evaluable population, indicating a numerically higher but not statistically significant rate for doripenem.nih.govscielo.brbjid.org.br6.2. Efficacy in Complicated Urinary Tract Infections (cUTI), Including Pyelonephritis Doripenem has been evaluated in Phase 3 clinical trials for complicated urinary tract infections and pyelonephritis.researchgate.netnih.govcenterwatch.comIn one study comparing doripenem with levofloxacin (B1675101), clinical cure rates in the clinically evaluable populations were 94.1% for doripenem and 90.2% for levofloxacin (Δ: 3.9%; 95% CI: -0.5, 8.2).researchgate.netnih.govMicrobiological eradication rates in microbiologically evaluable populations were 82.8% for doripenem and 83.4% for levofloxacin.researchgate.netnih.govIn subjects infected with levofloxacin-resistant Escherichia coli, outcomes were statistically significantly greater with doripenem.researchgate.netnih.govA meta-analysis indicated that doripenem was associated with a higher clinical success rate than comparators for cUTI (OR, 1.89; 95% CI, 1.13–3.17).researchgate.netmdpi.comnih.govAnother comparative study with ceftazidime-avibactam in cUTI, including acute pyelonephritis, showed that doripenem had a combined symptomatic resolution/microbiological eradication rate at test of cure of 64.5% compared to 71.2% for ceftazidime-avibactam.nih.govThe microbiological eradication rate at test of cure was 71.0% for doripenem.nih.gov6.3. Efficacy in Nosocomial Pneumonia (NP) and Ventilator-Associated Pneumonia (VAP) Clinical trials have assessed doripenem's efficacy in nosocomial pneumonia, including ventilator-associated pneumonia. Doripenem has shown non-inferiority compared to piperacillin/tazobactam and imipenem (B608078)/cilastatin in studies for NP and VAP.europa.euresearchgate.nethas-sante.frA meta-analysis of studies on pneumonia treatment found similar clinical success rates between doripenem and comparators (OR, 0.84; 95% CI, 0.46–1.53).researchgate.netmdpi.comnih.govAnother meta-analysis reported clinical cure rates of 60.7% for doripenem and 57.3% for comparators in pooled analyses of studies reporting clinical responses in HAP/VAP.bibliomed.orgFor VAP alone, the clinical cure rates were 56.6% for doripenem and 54.4% for comparators.bibliomed.orgHowever, it is important to note that a clinical trial for VAP treatment with doripenem was terminated early due to increased mortality and lower clinical response rates observed with doripenem compared to imipenem.drugbank.comdrugbank.comThe FDA revised the doripenem label in 2014 to include a warning against its use in VAP.drugbank.comdrugbank.com6.4. Efficacy in Other Acute Bacterial Infections (e.g., Acute Biliary Tract Infection) Doripenem has been evaluated for efficacy in other acute bacterial infections, such as acute biliary tract infection. A randomized controlled trial compared the clinical efficacy of intravenous doripenem with imipenem/cilastatin in patients with moderate or severe biliary tract infection requiring drainage.nih.govThe clinical response rate was not significantly different between the doripenem group (93.1%) and the imipenem/cilastatin group (93.8%), demonstrating non-inferiority of doripenem.nih.gov6.5. Comparative Efficacy Studies with Other Antibiotics (e.g., Meropenem, Imipenem/Cilastatin, Levofloxacin, Piperacillin/Tazobactam) Comparative efficacy studies have been conducted across various indications. In cIAI, doripenem demonstrated non-inferiority to meropenem.europa.eudovepress.comFor cUTI, doripenem was non-inferior to levofloxacin and showed statistically significantly greater outcomes in infections caused by levofloxacin-resistant E. coli.researchgate.netnih.govIn NP and VAP, doripenem was found to be non-inferior to piperacillin/tazobactam and imipenem/cilastatin in some studies.europa.euresearchgate.nethas-sante.frHowever, a specific VAP trial comparing doripenem to imipenem/cilastatin showed increased mortality and lower clinical response rates with doripenem, leading to its early termination.drugbank.comdrugbank.comMeta-analyses comparing doripenem with other carbapenems (imipenem, meropenem) generally showed no significant differences in overall clinical success rates.researchgate.netmdpi.com6.6. Meta-analyses and Systematic Reviews of Clinical Trial Outcomes Several meta-analyses and systematic reviews have synthesized the findings of multiple clinical trials evaluating doripenem's efficacy.researchgate.netmdpi.comnih.govnih.govscielo.brbjid.org.brbibliomed.orgulutasmedicaljournal.comresearchgate.netThese analyses have assessed outcomes across different infection types, including cIAI, cUTI, NP, and VAP.researchgate.netmdpi.comnih.govnih.govscielo.brbjid.org.brOverall, meta-analyses have suggested that doripenem has a similar clinical success rate compared to various comparator antibiotics for treating acute bacterial infections.researchgate.netmdpi.comnih.gov

Compound Information

| Compound Name | PubChem CID |

| Doripenem hydrate (B1144303) | 636377 |

Data Tables

Table 1: Clinical Success Rates in Meta-analyses

| Population | Comparator Type | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Source |

| Clinical Evaluable (Overall) | Empirical Antimicrobials | 1.26 | 0.93–1.69 | 0.13 | |

| Clinical mITT (Overall) | Empirical Antimicrobials | 0.88 | 0.55–1.41 | 0.60 | |

| Overall Acute Bacterial Inf. | Comparators | 1.15 | 0.79–1.66 | - | |

| Pneumonia | Comparators | 0.84 | 0.46–1.53 | - | |

| Intra-abdominal Infections | Comparators | 1.00 | 0.57–1.72 | - | |

| Complicated Urinary Tract Inf. | Comparators | 1.89 | 1.13–3.17 | - |

Table 2: Clinical Cure Rates in HAP/VAP Meta-analysis

| Population | Doripenem Clinical Cure Rate | Comparator Clinical Cure Rate | Odds Ratio (OR) | 95% Confidence Interval (CI) | Source |

| HAP/VAP | 60.7% | 57.3% | 1.06 | 0.80–1.39 | |

| VAP alone | 56.6% | 54.4% | 1.01 | 0.73–1.39 |

Table 3: Clinical and Microbiological Outcomes in cUTI Trial (Doripenem vs. Levofloxacin)

| Population | Outcome | Doripenem Rate | Levofloxacin Rate | Difference (Δ) | 95% Confidence Interval (CI) | Source |

| Clinically Evaluable | Clinical Cure | 94.1% | 90.2% | 3.9% | -0.5, 8.2 | |

| Microbiologically Evaluable | Microbiological Eradication | 82.8% | 83.4% | -0.6% | -6.4, 5.2 | |

| Microbiological mITT | Microbiological Eradication | 80.9% | 78.2% | 2.7% | -3.0, 8.3 |

Meta-analyses and Systematic Reviews of Clinical Trial Outcomes

Microbiological Eradication Rates

Clinical trials have investigated the microbiological eradication rates associated with doripenem treatment across various bacterial infections. A meta-analysis of six randomized clinical trials comparing doripenem with empirical antimicrobial agents for complicated intra-abdominal infections, complicated urinary tract infection, nosocomial pneumonia, and acute biliary tract infection found that doripenem was associated with similar microbiological treatment success rates. For the microbiology evaluable population, the odds ratio (OR) was 1.16 (95% confidence interval [CI] 0.90–1.50, p = 0.26), and for the microbiological modified intent-to-treatment (m-mITT) population, the OR was 0.98 (95% CI 0.81–1.20, p = 0.87).

Another systematic review and meta-analysis of eight randomized controlled trials assessing doripenem for acute bacterial infections reported a similar microbiological eradication rate with comparators, with an OR of 1.08 (95% CI, 0.86-1.36, I² = 0%).

In two phase 3 studies evaluating doripenem for complicated urinary tract infections and pyelonephritis, microbiological eradication rates in microbiologically evaluable populations were 82.8% for doripenem and 83.4% for levofloxacin. In the microbiologically modified intent-to-treat populations, the rates were 80.9% and 78.2%, respectively. A meta-analysis focusing on complicated urinary tract infection reported estimated eradication rates of 81% (95% CI, 77.7% to 84.2%) for doripenem, 79% (95% CI, 75.9% to 82.2%) for levofloxacin, and 80.5% (95% CI, 71.9% to 89.1%) for imipenem-cilastatin in the microbiological intent-to-treat population.

Across various studies and infection types, doripenem generally demonstrated comparable microbiological eradication rates to other tested antibiotics.

All-Cause Mortality Outcomes

All-cause mortality outcomes have been assessed in clinical trials involving doripenem. A meta-analysis including four trials reported that although numerically higher mortality in the doripenem groups could be seen, there was no significant difference between the doripenem and comparator groups (1592 subjects, OR = 1.08, 95% CI 0.77–1.51, p = 0.67).

However, a specific clinical trial evaluating doripenem for ventilator-associated pneumonia (VAP) was halted prematurely due to interim results showing a higher death rate among patients receiving doripenem compared to those receiving imipenem-cilastatin. In this trial, the all-cause mortality rate at 28 days was 21.5% in the doripenem group compared to 14.8% in the control group. This finding led to a warning on doripenem's FDA label regarding its use in ventilator-associated bacterial pneumonia.

A meta-analysis focusing on hospital-acquired pneumonia (HAP) and VAP found that all-cause mortality did not differ significantly between doripenem and the comparators. Specifically for VAP alone, no statistical differences in mortality were observed.

Table 1: Summary of All-Cause Mortality Findings in Clinical Trials

| Study Type | Comparator(s) | Patient Population | Doripenem Mortality Rate | Comparator Mortality Rate | Statistical Significance | Citation(s) |

| Meta-analysis (6 trials) | Empirical agents | cIAI, cUTI, NP, aBTI | Numerically higher | Lower | No significant difference | |

| VAP Trial (Halted) | Imipenem-cilastatin | Ventilator-associated pneumonia | 21.5% (at 28 days) | 14.8% (at 28 days) | Higher with doripenem | |

| Meta-analysis (HAP/VAP) | Other antibiotics | Hospital-acquired pneumonia and ventilator-associated pneumonia | Not significantly different | Not significantly different | No significant difference |

Subgroup Analyses (e.g., Pseudomonas aeruginosa-related Infections, ESBL-producing Bacteria)

Subgroup analyses in clinical trials have provided insights into the efficacy of doripenem against specific challenging pathogens, such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing bacteria.

Pseudomonas aeruginosa-related Infections: Pseudomonas aeruginosa is a significant cause of nosocomial infections and can be difficult to treat. A meta-analysis of subjects with P. aeruginosa infections enrolled in four phase III clinical trials (complicated intra-abdominal infections and nosocomial pneumonia/ventilator-associated pneumonia) showed that clinical success rates for modified intent-to-treat subjects with P. aeruginosa were 78.7% in the cIAI group and 59.6% in the NP/VAP group following doripenem treatment, versus 74.3% and 32.8%, respectively, for subjects in the comparator groups. The weighted difference in clinical success rates favored doripenem (16.0%; 95% CI: 3.1%, 29.0%). Microbiological eradication rates also favored doripenem, although the differences were not statistically significant (weighted difference: 9.1%; 95% CI: -4.2%, 22.3%).

In the halted VAP trial, the clinical cure rate at the end of therapy was numerically lower for patients with Pseudomonas aeruginosa VAP in the doripenem arm (41.2%) compared to the imipenem-cilastatin arm (60.0%). All-cause 28-day mortality in patients with P. aeruginosa VAP was numerically greater for doripenem (35.3%) compared to imipenem-cilastatin (0.0%).

Despite the concerning findings in the halted VAP trial, other analyses suggest doripenem's activity against P. aeruginosa. In vitro studies have shown that doripenem is active against P. aeruginosa, including strains resistant to other carbapenems.

ESBL-producing Bacteria: ESBL-producing Enterobacteriaceae are a growing concern due to their resistance to many beta-lactam antibiotics. Doripenem has demonstrated in vitro activity against ESBL-producing gram-negative bacteria.

Table 2: Summary of Subgroup Analysis Findings

| Subgroup | Infection Type | Outcome | Doripenem Outcome | Comparator Outcome | Statistical Finding | Citation(s) |

| Pseudomonas aeruginosa (Meta-analysis) | cIAI and NP/VAP | Clinical Success (mITT) | 78.7% (cIAI), 59.6% (NP/VAP) | 74.3% (cIAI), 32.8% (NP/VAP) | Favored doripenem (p < 0.05 across infection types) | |

| Pseudomonas aeruginosa (Meta-analysis) | cIAI and NP/VAP | Microbiological Eradication (mITT) | Favored doripenem | Lower | Difference not statistically significant | |

| Pseudomonas aeruginosa (VAP Trial) | VAP | Clinical Cure (EOT) | 41.2% | 60.0% | Numerically lower with doripenem | |

| Pseudomonas aeruginosa (VAP Trial) | VAP | 28-day All-Cause Mortality | 35.3% | 0.0% | Numerically greater with doripenem | |

| ESBL-producing Enterobacteriaceae | Various (Phase 3) | Clinical Cure (TOC) | 75% | 76% | Similar | |

| ESBL-producing Enterobacteriaceae | Various (Phase 3) | Microbiological Cure (TOC) | 73% | 72% | Similar |

Synthetic Chemistry and Pharmaceutical Development Research

Development of Large-Scale Synthesis Methodologies for Doripenem (B194130) Hydrate (B1144303)

The development of practical large-scale synthesis methods for doripenem hydrate has focused on improving efficiency, reducing costs, and minimizing environmental impact compared to initial medicinal chemistry routes. A key approach involves the synthesis from p-nitrobenzyl-protected enolphosphate and N-(p-nitrobenzyloxycarbonyl)-protected aminomethylpyrrolidine.

Early synthetic procedures often involved multiple steps and challenging conditions. Improvements have been made to address these issues, leading to processes suitable for industrial scale. For instance, an efficient process for the one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide, a raw material for the aminosulfamoyl-containing side chain of this compound, has been developed. This improved process avoids the use of extremely unstable intermediates and cryogenic temperatures required in previous methods.

Optimization of Key Reaction Steps and Intermediates

Optimization efforts have targeted critical reaction steps to enhance yield and purity. The synthesis of doripenem typically involves coupling a carbapenem (B1253116) nucleus precursor (such as an enolphosphate) with the functionalized pyrrolidine (B122466) side chain. The Mitsunobu reaction has been utilized for side chain formation in some synthetic pathways. Catalytic hydrogenolysis is often employed for the final deprotection step.

Specific improvements mentioned in research include effective extraction conditions using a THF/water system containing an inorganic salt to remove impurities like p-toluidine. Optimization of individual reaction steps has led to increased purity of intermediates, which in turn helps control the purity of the final product. The use of specific protective groups like carbobenzoxy chloride (CbzCl) for the side chain has also been explored in optimized routes.

Polymorphism and Crystal Chemistry of Doripenem

Polymorphism, the ability of a substance to exist in different crystalline forms, is a crucial consideration in pharmaceutical development as different polymorphs can exhibit varying physicochemical properties like solubility, stability, and dissolution rate. Doripenem has been shown to exist in different crystalline forms, including hydrates and an anhydrous form. While doripenem has not been found to exhibit true polymorphism in the strictest sense, it can co-crystallize with water to form hydrates, which are considered pseudo-polymorphs.

Characterization of Crystalline Forms (Monohydrate, Dihydrate, Anhydrous)

Crystalline doripenem can exist as an anhydrate, monohydrate, and potentially a trihydrate. Research has specifically focused on characterizing the monohydrate and dihydrate forms. The monohydrate phase is commonly marketed as a pure powder. A dihydrate phase has also been selectively prepared and characterized. An anhydrous crystalline form of doripenem has also been discovered.

Different crystalline forms can be identified and differentiated using various analytical techniques.

Thermal Interconversion and Stability of Polymorphs

The thermal behavior and interconversion between different crystalline forms of doripenem have been studied using techniques such as thermogravimetry (TGA) and differential scanning calorimetry (DSC). Thermal analysis can reveal dehydration steps and other thermal events associated with phase transitions.

Studies have shown that the monohydrate form exhibits superior stability compared to other forms during manufacturing development, leading to its selection for commercial production. The monohydrate form is reported to be stable below 60 °C, with crystal water loss beginning at temperatures higher than 85 °C and completing around 140 °C. The dihydrate form shows a weight decrease at a lower temperature range (50-90 °C), indicating the loss of the first water molecule and suggesting the monohydrate as an intermediate in the dehydration process. Anhydrous forms can exhibit different thermal behaviors and solubility compared to hydrated forms.

Structural Analysis using X-ray Diffraction (Powder X-ray Diffraction, Single-Crystal XRD)

X-ray diffraction techniques, including Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD), are fundamental for characterizing the crystalline structure of doripenem polymorphs.

PXRD is widely used to identify different crystalline phases, assess purity, and study the stability of crystalline drug compounds. It provides a diffraction pattern with characteristic peaks at specific diffraction angles (2θ) that are unique to each crystalline form. PXRD patterns are used to distinguish between different polymorphs and pseudo-polymorphs like hydrates.

SCXRD provides detailed atomic-level structural information and can be used to determine the three-dimensional structure of crystalline forms. The molecular structure and absolute stereochemistry of doripenem have been confirmed by single-crystal X-ray crystallography. While obtaining high-quality single crystals can be challenging, SCXRD remains a benchmark for detailed structural analysis. When single crystals are not available, ab initio methods applied to PXRD data can be used for structure determination.

Both the monohydrate and dihydrate phases of doripenem crystallize in the monoclinic P21 space group and are structurally related. The crystal structure of the anhydrous form, also reported to be in the monoclinic P21 space group with two crystallographically independent molecules, was not available in the search results.

The complete structural characterization of the hydrated phases using powder diffraction methods allows for quantitative analysis of these forms in various matrices. PXRD is also used to monitor phase transitions between different polymorphs.

| Crystalline Form | Space Group | Water Content | Thermal Behavior (Weight Loss/Endothermic Peaks) |

| Monohydrate | Monoclinic P21 | 1 molecule of water | Stable below 60°C; water loss begins > 85°C, complete ~140°C ; Weight loss ~3.99% at 128°C |

| Dihydrate | Monoclinic P21 | 2 molecules of water | Weight decrease ~4.1% in 50-90°C range (loss of first water molecule) ; Endothermic peaks at 98-115°C and 160-170°C |

| Anhydrous | Monoclinic P21 (with 2 molecules) | < 2% water content | Peak value at 200-220°C in DSC ; Sublimation before decomposition near 280°C |

Note: Thermal data for the dihydrate and anhydrous forms are based on specific reported crystal types (Type V, VI, VII) and may vary depending on the specific crystal form.

Structure-Activity Relationship (SAR) Studies of Doripenem Derivatives

Structure-Activity Relationship (SAR) studies on carbapenem derivatives, including doripenem, aim to understand how modifications to the chemical structure influence their antibacterial activity and stability. The carbapenem nucleus, a 4:5 fused ring lactam, is fundamental to this class of antibiotics . Key structural features, such as the hydroxyethyl (B10761427) side chain at C-8 with its specific stereochemistry and the trans configuration of the β-lactam ring at C-5 and C-6, are crucial for stability against β-lactamases . The pyrrolidine moiety, present as a side chain in carbapenems like doripenem, is associated with a broader antimicrobial spectrum .

Impact of Side Chain Modifications on Antibacterial Activity

Modifications to the side chains of carbapenem derivatives, particularly at the C-2 position, have been explored to enhance antibacterial activity and improve pharmacological properties. Studies on 2-(5-substituted pyrrolidin-3-ylthio)-1β-methylcarbapenems, which include the structural class of doripenem, have investigated the relationship between structure and activity . Specific side chain substitutions in doripenem are reported to enhance activity, particularly against nonfermentative gram-negative bacilli . Research involving carbapenem compounds with a pyrrolidin-3'-ylthio group substituted with various aminocarbonyl groups at the C-5' position as the C-2 side chain has shown variations in antibacterial activity and stability . Doripenem's side chain contributes to its resistance to hydrolysis by dehydropeptidase-1 .

Investigation of Inhibitory Activity Against Specific Bacterial Groups

Doripenem exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . It is effective against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae . Studies have investigated its activity against various clinically relevant pathogens, such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium, Acinetobacter spp., and Stenotrophomonas maltophilia .

Minimum Inhibitory Concentration (MIC) values provide a measure of doripenem's in vitro potency against different bacterial species. Representative MIC values for doripenem against selected bacteria are presented in the table below.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Bacteroides fragilis | 0.125 – 8 | |

| Pseudomonas aeruginosa | 8 – 32 | |

| Staphylococcus aureus (oxacillin-susceptible) | ≤ 0.06 | |

| Streptococcus pneumoniae | ≤ 0.5 | |

| Enterobacteriaceae (ESBL-producing) | 0.03 – 0.5 |

Doripenem has demonstrated high sensitivity against Staphylococcus aureus isolates, including vancomycin-resistant strains, showing consistent biofilm inhibition .

Analytical Methodologies for this compound Research

Various analytical methodologies are employed for the characterization, identification, and quality control of this compound in research and pharmaceutical development. These techniques are essential for confirming structure, assessing purity, and studying stability.

Chromatographic Techniques (HPLC, HPTLC)